Benzoic acid;thietan-3-ol
CAS No.: 25435-27-2
Cat. No.: VC19667107
Molecular Formula: C10H12O3S
Molecular Weight: 212.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25435-27-2 |
|---|---|
| Molecular Formula | C10H12O3S |
| Molecular Weight | 212.27 g/mol |
| IUPAC Name | benzoic acid;thietan-3-ol |
| Standard InChI | InChI=1S/C7H6O2.C3H6OS/c8-7(9)6-4-2-1-3-5-6;4-3-1-5-2-3/h1-5H,(H,8,9);3-4H,1-2H2 |
| Standard InChI Key | WTAVDGABRSLXBU-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CS1)O.C1=CC=C(C=C1)C(=O)O |
Introduction
Structural and Molecular Characteristics
Benzoic acid-thietan-3-ol (C₁₀H₁₂O₃S) features a benzoic acid moiety linked to a thietan-3-ol ring, a four-membered sulfur-containing heterocycle. The thietane ring introduces significant ring strain, enhancing its reactivity in nucleophilic and electrophilic transformations . The compound’s IUPAC name, benzoic acid;thietan-3-ol, reflects its dual-component nature, with the carboxylic acid group (-COOH) and hydroxyl-bearing thietane contributing distinct electronic and steric properties.
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Weight | 212.27 g/mol |
| LogP (Octanol-Water) | 1.84 |
| pKa (Thietan-3-ol OH) | ~9.5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
The thietan-3-ol component acts as a bioisostere for carboxylic acids, mimicking their hydrogen-bonding capabilities while offering improved metabolic stability . This property is critical in drug design, where carboxylate groups often suffer from rapid clearance.
Synthetic Methodologies
Epichlorohydrin-Hydrogen Sulfide Reaction
Industrial-scale synthesis employs epichlorohydrin and hydrogen sulfide (H₂S) in the presence of potassium hydroxide (KOH). The reaction proceeds through nucleophilic attack of hydrosulfide (SH⁻) on the epoxide, followed by ring closure to form thietan-3-ol :
Grignard Reagent-Mediated Synthesis
Recent advances utilize organometallic reagents for stereoselective synthesis. For instance, treatment of thietanone with a Grignard reagent (e.g., iPrMgCl·LiCl) yields 3-substituted thietan-3-ol derivatives :
This method achieves high regioselectivity and is adaptable to aromatic substituents, such as benzo[d] dioxol-5-yl groups .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Thietan-3-ol undergoes oxidation with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) to form sulfoxides (R-SO-R') and sulfones (R-SO₂-R') . These derivatives are pivotal in modulating compound polarity for pharmacokinetic optimization.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the hydroxyl group to a thiol (-SH), enabling conjugation with biomolecules or polymers .
Nucleophilic Substitution
The thietane ring’s strain facilitates nucleophilic attacks. For example, alkyl halides react with thietan-3-ol to form thioethers, while amines yield sulfonamides . Such reactions are exploited in prodrug design to enhance solubility.
Tautomerization and Hydrogen Bonding
In aqueous solutions, thietan-3-ol exhibits keto-enol tautomerism, influencing its interaction with biological targets. The enol form participates in "head-to-tail" hydrogen bonding, mimicking carboxylate dimers . This behavior underpins its utility as a bioisostere in kinase inhibitors .
Pharmaceutical and Biological Applications
Bioisosteric Replacement in Drug Design
Thietan-3-ol serves as a carboxylic acid surrogate in PI3K inhibitors, improving oral bioavailability and reducing off-target effects. For example, triazolsulfone 95 (Figure 1), incorporating a thietane moiety, demonstrated an IC₅₀ of 0.10 µM against NaV1.7 with 124-fold selectivity over NaV1.5 . Its low clearance (0.068 L/h/kg) and 140% oral bioavailability highlight its pharmacokinetic advantages .
Nucleoside Analog Synthesis
Thietan-3-ol derivatives are precursors to thietanose nucleosides, which exhibit antiviral and anticancer activity. A 2024 study detailed the synthesis of 128 and 131 (Scheme 25), thietane-fused nucleosides with modified sugar backbones for enhanced nuclease resistance .
Industrial and Material Science Uses
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Plasticizers: Transesterification of methyl benzoate with diols yields glycol benzoates, phthalate-free plasticizers used in PVC manufacturing .
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Preservatives: Benzoic acid’s antimicrobial properties are retained in the hybrid compound, extending shelf life in acidic foods (pH ≤ 4.5) .
Comparative Analysis with Structural Analogs
Thietan-3-ol vs. Oxetan-3-ol
Replacing sulfur with oxygen in oxetan-3-ol reduces ring strain (Table 2), lowering reactivity but improving metabolic stability. Thietan-3-ol’s higher lipophilicity (LogP 1.84 vs. 0.92) enhances membrane permeability, favoring central nervous system (CNS) drug delivery .
| Property | Thietan-3-ol | Oxetan-3-ol |
|---|---|---|
| Ring Strain Energy | 25 kcal/mol | 18 kcal/mol |
| LogP | 1.84 | 0.92 |
| pKa | ~9.5 | ~12.1 |
Thietan-3-ol vs. Cyclopentanediones
Cyclopentanediones, another carboxylate bioisostere class, exhibit superior acidity (pKa ~4) but comparable LogP values (~3.0) . Thietan-3-ol’s smaller ring size enables tighter target binding, as evidenced in PI3K inhibitor 95 .
Recent Research Advancements
Catalytic Asymmetric Synthesis
A 2024 ACS study reported enantioselective synthesis of 3,3-disubstituted thietane dioxides using chiral palladium catalysts, achieving >90% enantiomeric excess (ee) . This breakthrough enables access to stereochemically complex analogs for structure-activity relationship (SAR) studies.
In Vivo Pharmacokinetic Profiling
Oral administration of thietan-3-ol derivatives in murine models revealed rapid absorption (Tₘₐₓ 1.2 h) and prolonged half-life (t₁/₂ 3.7 h), attributed to reduced cytochrome P450 metabolism . These properties position the compound as a viable candidate for once-daily dosing regimens.
Computational Modeling Insights
Density functional theory (DFT) calculations predict that thietan-3-ol’s ring strain lowers activation energy for nucleophilic substitution by 8–12 kcal/mol compared to oxetanes . This aligns with experimental observations of faster reaction kinetics in SN2 mechanisms .
Challenges and Future Directions
Despite its promise, benzoic acid-thietan-3-ol faces scalability hurdles in Grignard-based syntheses due to stringent anhydrous conditions . Future work may explore flow chemistry approaches to improve yield and reproducibility. Additionally, long-term toxicity studies are needed to assess sulfone metabolite accumulation in renal tissues.
Emerging applications in photopharmacology, where light-responsive thietane derivatives enable spatiotemporal control of drug activity, represent a frontier for targeted therapies. Collaborative efforts between synthetic chemists and pharmacologists will be essential to fully realize this compound’s potential.
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